molecular formula C17H8Cl4N2O2S B2412979 3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 732288-03-8

3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B2412979
CAS No.: 732288-03-8
M. Wt: 446.12
InChI Key: AVSZSJNYIFGNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of key intermediates such as 2,4-dichlorobenzoyl chloride and 3,4-dichlorobenzoyl chloride . These intermediates are then reacted under specific conditions to form the final compound. The reaction conditions often include the use of solvents like toluene or ether and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its specific structural features, including the presence of multiple chlorine atoms and a sulfanylideneimidazolidinone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(2,4-dichlorobenzoyl)-5-[(3,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl4N2O2S/c18-9-2-3-10(12(20)7-9)15(24)23-16(25)14(22-17(23)26)6-8-1-4-11(19)13(21)5-8/h1-7H,(H,22,26)/b14-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSZSJNYIFGNRR-NSIKDUERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.